molecular formula C33H31N5O3S B12012630 (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-04-6

(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12012630
CAS No.: 623935-04-6
M. Wt: 577.7 g/mol
InChI Key: NZEXIWCKDBYBPI-ANYBSYGZSA-N
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Description

The compound (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure combining pyrazole, thiazole, and triazole rings, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Formation of the Thiazole Ring: This can be achieved by cyclization of a thioamide with a haloketone or α-haloketone.

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazide with an appropriate nitrile or carboxylic acid derivative.

    Final Coupling and Functionalization: The final step involves the coupling of the pyrazole, thiazole, and triazole intermediates, followed by functionalization with the hexyloxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazole or thiazole rings using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole, thiazole, and triazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its hexyloxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from similar compounds with different alkoxy groups.

Properties

CAS No.

623935-04-6

Molecular Formula

C33H31N5O3S

Molecular Weight

577.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C33H31N5O3S/c1-3-4-5-9-20-41-28-18-12-23(13-19-28)30-25(22-37(35-30)26-10-7-6-8-11-26)21-29-32(39)38-33(42-29)34-31(36-38)24-14-16-27(40-2)17-15-24/h6-8,10-19,21-22H,3-5,9,20H2,1-2H3/b29-21-

InChI Key

NZEXIWCKDBYBPI-ANYBSYGZSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Origin of Product

United States

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